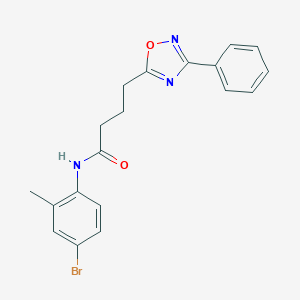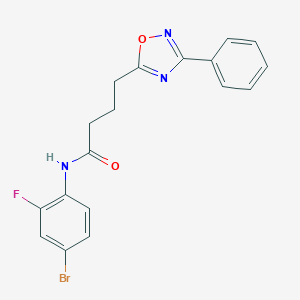
N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as DOQ or DOQ-1, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DOQ-1 has been shown to have a variety of biochemical and physiological effects, making it a valuable compound for studying the mechanisms of certain biological processes.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 has been shown to activate the GABAergic system, which is involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 has been shown to improve cognitive function and reduce anxiety. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 in lab experiments is its specificity for the GABAergic system, which allows researchers to study the effects of modulating this system on various biological processes. However, one limitation of using N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 is its potential for toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1. One area of interest is its potential as a treatment for neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Another area of interest is its potential as a chemotherapeutic agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 and its potential for toxicity.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 involves a multi-step process that begins with the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-3-oxobutanoate. This intermediate is then reacted with anthranilic acid to form 3-(2,5-dimethoxyphenyl)-4-oxoquinazoline-2-carboxylic acid. Finally, this compound is coupled with 2-(bromomethyl)propionyl chloride to form N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 has been used in a variety of scientific research applications, including studies on the mechanisms of pain, inflammation, and cancer. It has been shown to have analgesic and anti-inflammatory effects, making it a potential treatment for conditions such as arthritis and neuropathic pain. N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 has also been shown to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
特性
分子式 |
C19H19N3O4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O4/c1-25-13-7-8-17(26-2)16(11-13)21-18(23)9-10-22-12-20-15-6-4-3-5-14(15)19(22)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |
InChIキー |
XOBUJNJOXAAMQG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)

![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)


